2-Amino-1-(3-chlorophenyl)propan-1-one

Monoamine Transporter Pharmacology Drug Abuse Research Forensic Toxicology

In forensic toxicology, distinguishing positional isomers like 3-chlorocathinone from its 4-chloro analog is critical. 2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6) is a high-purity reference standard for LC-MS/MS method development and a pharmacological probe for monoamine transporter studies. - Enables precise identification of a primary 3-CMC metabolite in biological matrices. - DAT EC50 of 64 nM, with a distinct DAT/SERT ratio vs. para-substituted isomers. - Supplied with comprehensive analytical documentation to support forensic reporting and legal proceedings.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 119802-69-6
Cat. No. B190177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-chlorophenyl)propan-1-one
CAS119802-69-6
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3
InChIKeyRDWWHMAISJGIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorocathinone: Chemical Profile and Baseline Data


2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6), also known as 3-chlorocathinone (3-CC), is a synthetic cathinone derivative belonging to the substituted α-aminopropiophenone class [1]. It is structurally defined by a meta-chloro substituent on the phenyl ring and a primary amine at the α-position [2]. This compound is a documented metabolite of the stimulant 3-chloromethcathinone (3-CMC) and serves as the des-N-tert-butyl analogue of the antidepressant bupropion . Its core utility lies in forensic reference applications and as a pharmacological probe for investigating monoamine transporter mechanisms, where the presence of the meta-chloro group confers distinct transporter selectivity profiles compared to unsubstituted or para-substituted analogs [3].

Forensic reference-standard workflow for isomeric cathinone differentiation.
Analytical probe for LC-MS/MS method development targeting positional isomers.
Monoamine transporter pharmacology probe for DAT/SERT selectivity studies.
Investigates meta-substituent impact on substrate-type releasing agent profile.
Primary metabolite quantification reference for 3-CMC metabolism research.
Supports pharmacokinetic and metabolite identification assays in biological matrices.

3-Chlorocathinone: Generic Substitution Concerns


Generic substitution among cathinone derivatives is precluded by the pronounced influence of even minor structural modifications on monoamine transporter pharmacodynamics. The presence of a β-keto group, the nature of the N-alkyl substituent, and critically, the position of aromatic ring substitution (meta vs. para) are established determinants of whether a compound functions as a dopamine transporter (DAT) reuptake inhibitor or a substrate-type releasing agent, and profoundly alter its DAT/SERT selectivity ratio [1]. Meta-halogen substitution, specifically, yields higher DAT/SERT ratios than para-halogen substitution, a distinction that correlates with increased psychostimulant effect in vivo and is not interchangeable in experimental models [2]. Consequently, assuming equipotency or functional equivalence between 3-chlorocathinone and its positional isomers or des-chloro analogs is a critical error in both forensic analytical method development and pharmacological research [3].

Target Product 3-Chlorocathinone Meta-chloro cathinone; substrate-type DAT releasing agent with reported ~9:1 DAT/SERT selectivity.
Potential Substitute 4-Chlorocathinone Para-chloro positional isomer; distinct transporter selectivity profile may not replicate DAT-preferring pharmacology.
Target Product 3-Chlorocathinone Substrate-type monoamine releaser (EC50 DA 64 nM); N-alkyl group absent.
Potential Substitute Bupropion N-tert-butyl analog; non-releasing uptake inhibitor. Mechanism mismatch precludes direct functional substitution in release assays.
Target Product 3-Chlorocathinone Meta-chloro cathinone releasing agent; defined forensic and pharmacological profile.
Potential Substitute Des-chloro Cathinone Unsubstituted parent structure; ring substitution critically alters DAT/SERT ratio and may not support isomer-specific analytical methods.

3-Chlorocathinone: Monoamine Transporter Release and Selectivity


Monoamine Release: 3-Chlorocathinone vs. Bupropion

3-Chlorocathinone functions as a potent substrate-type monoamine releasing agent, whereas its structurally similar N-tert-butyl analog, bupropion, acts as a non-transported uptake inhibitor. In rat brain synaptosomes, 3-chlorocathinone exhibits EC50 values for inducing release of 64 nM for dopamine (DA) and 105 nM for norepinephrine (NE) [1]. In contrast, bupropion does not induce neurotransmitter release but inhibits dopamine uptake with an IC50 of 658 ± 178 nM in the same assay system [2]. This mechanistic divergence is directly attributable to the presence of the bulky N-tert-butyl group in bupropion, which is absent in 3-chlorocathinone [3].

DAT Interaction Mechanism
Head-to-head
Releaser (EC50 64 nM) vs. Uptake Inhibitor (IC50 658 nM)
Confirms divergent transporter mechanisms; N-alkyl substitution controls functional outcome.
Rat synaptosomes; functional substitution not supported.
Monoamine Transporter Pharmacology Drug Abuse Research Forensic Toxicology

Dopamine Release: 3-Chlorocathinone vs. 4-Chlorocathinone

The position of the chlorine substituent on the phenyl ring significantly modulates transporter interaction. 3-Chlorocathinone (meta-substituted) exhibits a dopamine (DA) release EC50 of 64 nM in rat brain synaptosomes [1]. In a separate but comparable study using rat brain synaptosomes, its para-substituted isomer, 4-chlorocathinone, demonstrates an EC50 of 54 nM for DAT-mediated dopamine release [2]. While both are potent, the meta-substituted 3-chlorocathinone shows a distinct transporter selectivity profile with a DAT/SERT ratio nearly 10-fold higher (derived from EC50 values of 64 nM for DA and 567 nM for 5-HT) [1].

DA Release: Meta vs Para
Cross-study comparable
3-CC (meta) EC50 64 nM; 4-CC (para) EC50 54 nM
Comparable dopamine release potency; meta-substitution drives higher DAT/SERT selectivity.
Positional isomer distinction requires analytical confirmation.
Structure-Activity Relationship (SAR) Cathinone Pharmacology Transporter Selectivity

DAT/SERT Selectivity: Meta vs. Para Substitution

A systematic study on halogen-substituted cathinone derivatives demonstrated that meta-substituted cathinones possess higher dopamine transporter (DAT) to serotonin transporter (SERT) selectivity ratios compared to their para-substituted counterparts [1]. This class-level SAR finding is directly applicable to 3-chlorocathinone (meta-chloro) and provides a mechanistic explanation for its observed 9-fold preference for inducing dopamine release (EC50 = 64 nM) over serotonin release (EC50 = 567 nM) [2]. The higher DAT/SERT ratio of meta-substituted cathinones correlates with an increased psychostimulant effect in vivo and distinct in silico interactions at the DAT binding site [1].

DAT/SERT Selectivity
Class-level
≈ 8.9-fold DAT preference (567 nM 5-HT / 64 nM DA)
Reinforces meta-chloro as critical selectivity determinant; aligns with class-level SAR findings.
Data to verify in target assay system.
Neuropsychopharmacology Synthetic Cathinones Transporter Selectivity

3-Chlorocathinone: Research and Analytical Applications


Forensic Toxicology: Isomeric Cathinone Differentiation

The distinct monoamine release profile of 3-chlorocathinone (EC50: DA 64 nM, NE 105 nM, 5-HT 567 nM) [1] and its unique DAT/SERT selectivity ratio differentiate it from its 4-chloro isomer (DA EC50 54 nM) [2]. This quantitative difference is essential for developing and validating analytical methods (e.g., LC-MS/MS) capable of distinguishing between positional isomers in seized drug samples, a critical requirement for forensic reporting and legal proceedings.

Investigating Meta-Substituent Effects on Transporter Selectivity

3-Chlorocathinone serves as a key probe in structure-activity relationship (SAR) studies exploring the impact of aromatic substitution on monoamine transporter function. As established, meta-substituted cathinones exhibit higher DAT/SERT ratios than their para-analogs [3]. Using 3-chlorocathinone in head-to-head in vitro assays against its des-chloro (cathinone) or para-chloro (4-chlorocathinone) counterparts allows researchers to precisely map the pharmacophoric contributions of the meta-chloro group to transporter binding and release mechanisms.

Quantifying 3-Chlorocathinone as Metabolite of 3-CMC

3-Chlorocathinone is a primary metabolite of the synthetic stimulant 3-chloromethcathinone (3-CMC) . Its procurement as a high-purity analytical reference standard is indispensable for in vitro and in vivo metabolism studies aimed at identifying and quantifying this specific metabolite in biological matrices. This is crucial for understanding the pharmacokinetics and toxicological profile of the parent drug, 3-CMC.

Transporter Inhibition vs. Substrate Activity Mechanisms

The direct comparison between 3-chlorocathinone (a releasing agent, DA EC50 64 nM) and bupropion (a non-releasing uptake inhibitor, DA IC50 658 nM) [4] provides a powerful experimental model for dissecting the molecular determinants that govern transporter substrate versus inhibitor pharmacology [5]. Research utilizing this pair of structurally related compounds can yield fundamental insights into the conformational dynamics of DAT and NET, with implications for the design of novel therapeutics for substance use disorders.

Application
Selection Property
Validation Focus
Forensic isomer differentiation
Meta-chloro specific release profile
Isomer-resolving analytical method validation
Transporter SAR studies
DAT/SERT selectivity context
Meta-substituent pharmacophore mapping
3-CMC metabolite quantification
High-purity reference standard
Metabolite identity and matrix recovery
Substrate vs inhibitor mechanism
Releasing agent vs uptake inhibitor pair
DAT/NET conformational dynamics assay context

Technical Documentation Hub

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